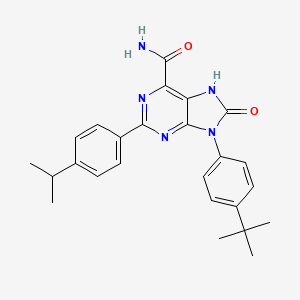![molecular formula C20H20ClN3O3S B2947085 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034224-19-4](/img/structure/B2947085.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic molecule. Its structure consists of a chlorinated thienopyridine ring fused with a pyrazolyl methanone moiety, decorated with a dimethoxyphenyl group. This compound’s multifaceted structure hints at its potential utility in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
To prepare this compound, you would typically start with the thienopyridine and pyrazole derivatives:
Step 1: Thienopyridine synthesis often begins with the condensation of 3-chloropyridine with thiophenol, followed by cyclization.
Step 2: For the pyrazole part, a common approach includes the reaction of 2,5-dimethoxyphenylhydrazine with an α,β-unsaturated ketone, producing the core pyrazole structure.
Step 3: The final step involves coupling the two segments using cross-coupling reactions under controlled conditions, like palladium-catalyzed carbonylation.
Industrial Production Methods:
Scaling up for industrial production often involves optimizing the catalyst load, temperature, and solvent choice to maximize yield and purity. Flow chemistry might be employed to maintain constant reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, modifying the oxidative state of its functional groups.
Substitution Reactions: The chloro group in the thienopyridine ring can be substituted with nucleophiles.
Addition Reactions: The ketone group can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, H₂O₂ for oxidation.
Reducing Agents: NaBH₄, LiAlH₄ for reduction.
Substitution Reactions: Nucleophiles like amines or alkoxides under mild conditions.
Addition Reactions: Grignard reagents or organolithiums.
Major Products:
These reactions yield various functional derivatives enhancing the molecule’s utility, such as hydroxyl derivatives from reductions or new aromatic systems from substitutions.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: Potentially, it's an inhibitor for specific enzymes.
Medicine: Might act as a pharmacophore in drug discovery.
Industry: Used in the production of polymers or as a specialty chemical.
Wirkmechanismus
The compound's mechanism of action could involve binding to enzymes or receptors:
Molecular Targets: Enzyme inhibition by interfering with active sites.
Pathways: Might participate in signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, this molecule stands out due to its unique substitution pattern:
Similar Compounds: Include derivatives of thienopyridine or pyrazoles like (2-chloropyridin-3-yl)(3-methoxyphenyl)methanone.
Uniqueness: Enhanced electron-donating groups increase reactivity and specificity in biological systems.
Intrigued yet? This compound is a testament to the versatility and complexity of organic chemistry. What sparks your interest in it?
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-16(20(25)24-7-6-18-12(11-24)8-19(21)28-18)10-15(22-23)14-9-13(26-2)4-5-17(14)27-3/h4-5,8-10H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDLXNHQLGVNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)

![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2947013.png)
![5-(Hydroxymethyl)-2-methyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)pyridin-3-ol](/img/structure/B2947014.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2947017.png)
![4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2947018.png)
![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)
![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)
